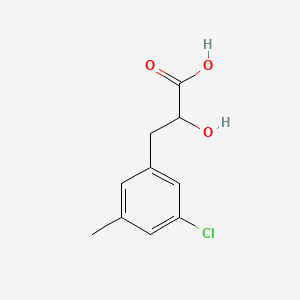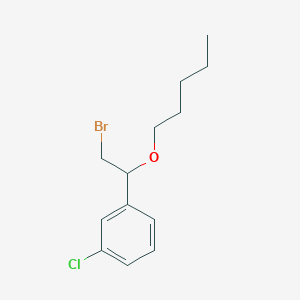
1-(2-Bromo-1-(pentyloxy)ethyl)-3-chlorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-Bromo-1-(pentyloxy)ethyl]-3-chlorobenzene is an organic compound with the molecular formula C13H18BrClO. This compound is characterized by the presence of a bromine atom, a chlorine atom, and a pentyloxy group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-bromo-1-(pentyloxy)ethyl]-3-chlorobenzene typically involves the reaction of 3-chlorobenzene with 2-bromo-1-(pentyloxy)ethane. The reaction is carried out under controlled conditions, often using a solvent such as dichloromethane or toluene. The reaction mixture is heated to a specific temperature, and a catalyst may be used to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The reaction is monitored to ensure the desired product is formed, and purification steps such as distillation or recrystallization are employed to isolate the compound.
Análisis De Reacciones Químicas
Types of Reactions: 1-[2-Bromo-1-(pentyloxy)ethyl]-3-chlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The pentyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the bromine or chlorine atoms, forming simpler hydrocarbons.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products:
Substitution: Formation of 1-[2-hydroxy-1-(pentyloxy)ethyl]-3-chlorobenzene.
Oxidation: Formation of 1-[2-bromo-1-(pentyloxy)ethyl]-3-chlorobenzaldehyde.
Reduction: Formation of 1-(pentyloxy)ethylbenzene.
Aplicaciones Científicas De Investigación
1-[2-Bromo-1-(pentyloxy)ethyl]-3-chlorobenzene is used in various scientific research fields:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In studies involving the interaction of halogenated compounds with biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-[2-bromo-1-(pentyloxy)ethyl]-3-chlorobenzene exerts its effects involves the interaction of its functional groups with specific molecular targets. The bromine and chlorine atoms can participate in halogen bonding, while the pentyloxy group can interact with hydrophobic regions of target molecules. These interactions can influence the compound’s reactivity and biological activity.
Comparación Con Compuestos Similares
- 1-[2-Bromo-1-(methoxy)ethyl]-3-chlorobenzene
- 1-[2-Bromo-1-(ethoxy)ethyl]-3-chlorobenzene
- 1-[2-Bromo-1-(butoxy)ethyl]-3-chlorobenzene
Uniqueness: 1-[2-Bromo-1-(pentyloxy)ethyl]-3-chlorobenzene is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. The presence of the pentyloxy group provides increased hydrophobicity compared to shorter alkoxy chains, influencing its solubility and reactivity.
Propiedades
Fórmula molecular |
C13H18BrClO |
|---|---|
Peso molecular |
305.64 g/mol |
Nombre IUPAC |
1-(2-bromo-1-pentoxyethyl)-3-chlorobenzene |
InChI |
InChI=1S/C13H18BrClO/c1-2-3-4-8-16-13(10-14)11-6-5-7-12(15)9-11/h5-7,9,13H,2-4,8,10H2,1H3 |
Clave InChI |
FDMOZGSNWRVDJK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCOC(CBr)C1=CC(=CC=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 3-[4-(3-aminopropyl)piperazin-1-yl]propanoate](/img/structure/B13635157.png)
![5-Oxaspiro[3.4]octane-8-carboxylic acid](/img/structure/B13635165.png)
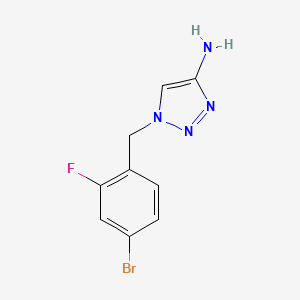



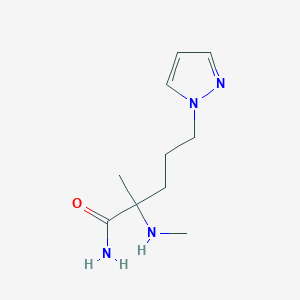
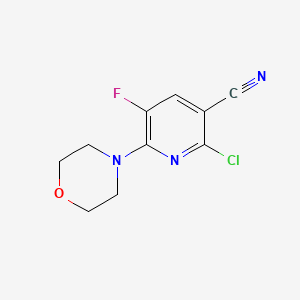
![1-(5-Oxaspiro[3.4]octan-6-ylmethyl)cyclopropane-1-sulfonyl chloride](/img/structure/B13635218.png)




